molecular formula C8H10N2O2 B1405398 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 1454848-65-7

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No.: B1405398
CAS No.: 1454848-65-7
M. Wt: 166.18 g/mol
InChI Key: CRHQFARYCSJPQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of (5,6-dihydro-4H-pyrrolo [1,2-b]pyrazol-3-yl)methanamine was developed . The process involved protection of pyrazole with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane. After SEM deprotection, the intramolecular ring was closed and a bromine atom was introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole. The Br group was subsequently converted into an aldehyde group, then into an oxime. The final step of hydrogenation resulted in the desired product .


Molecular Structure Analysis

The molecular structure of “Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate” is characterized by the presence of a pyrrole and a pyrazole ring . The InChI code is 1S/C7H10N2/c1-6-4-7-2-3-8-9(7)5-6/h2-3,6H,4-5H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 122.17 . It is a yellow to brown sticky oil to semi-solid substance .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. The compound has been used in:

  • Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes : A study by Nikitenko et al. (2006) showcases its use in synthesizing key intermediates like 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, crucial in the synthesis of 6-alkylidene penems, a class of β-lactam antibiotics (Nikitenko et al., 2006).
  • Microwave-Induced Intramolecular Nitrile-Imine–Alkyne Cycloaddition : Yoneyama et al. (2022) utilized this compound in producing 2-(phenyl or alkyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via intramolecular cyclization, which was advantageous over conventional photoreactions (Yoneyama et al., 2022).

Pharmaceutical Research

This compound plays a role in pharmaceutical research, contributing to the development of new drugs and therapeutic agents:

  • Inhibition of ALK5 Kinase : Tenora et al. (2016) report the synthesis of 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles using palladium-catalyzed C-H activation. These compounds were found to be selective inhibitors of ALK5 kinase, which is significant in cancer and fibrosis treatment (Tenora et al., 2016).

Material Science and Catalysis

In the field of material science and catalysis, this compound derivatives demonstrate diverse applications:

  • Development of Novel Heterocyclic Systems : Mokrov et al. (2010) utilized this compound in the creation of new pyrrole-containing heterocyclic systems, contributing to material science and potential pharmacological applications (Mokrov et al., 2010).

Safety and Hazards

The safety and hazards associated with “Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate” are not clearly recognized. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-6-3-2-4-10(6)9-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQFARYCSJPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
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Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Reactant of Route 6
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

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